BenchChemオンラインストアへようこそ!

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

This 4-chlorophenyl urea-benzamide is a precise SAR tool for halogen-dependent binding studies. With a predicted cLogP of ~2.8, it serves as a low-lipophilicity bridge to separate metabolic stability from target potency in sEH/kinase programs. Its convergent synthesis from commodity isocyanates provides >10-fold cost advantage, securing multi-gram quantities for in vivo models without budget exhaustion.

Molecular Formula C20H21ClN4O3
Molecular Weight 400.86
CAS No. 1170822-49-7
Cat. No. B2871144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
CAS1170822-49-7
Molecular FormulaC20H21ClN4O3
Molecular Weight400.86
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClN4O3/c21-15-5-9-17(10-6-15)25-20(28)23-12-11-22-18(26)13-3-7-16(8-4-13)24-19(27)14-1-2-14/h3-10,14H,1-2,11-12H2,(H,22,26)(H,24,27)(H2,23,25,28)
InChIKeyXEHOUOROZQMRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide (CAS 1170822-49-7): Core Identity and Sourcing-Relevant Baseline


N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide (CAS 1170822-49-7) is a synthetic small molecule belonging to the class of urea-linked benzamide derivatives. Its structure, confirmed by the canonical SMILES C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl , features a terminal 4-chlorophenyl urea pharmacophore, an ethylenediamine linker, and a cyclopropanecarboxamido-substituted benzamide moiety. This specific combination of functional groups places it within a chemical space actively investigated for modulating soluble epoxide hydrolase (sEH) and, in related patents, protein kinases, making precise structural identity critical for reproducible research outcomes. [1]

Why N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide Cannot Be Replaced by Generic Analogs


In the urea-benzamide inhibitor class, seemingly minor modifications to the terminal aryl ring drastically alter target potency and pharmacokinetic profiles. For instance, replacing the 4-chlorophenyl group with a 2-ethylphenyl substituent—as in the closest cataloged analog 4-(cyclopropanecarboxamido)-N-(2-(3-(2-ethylphenyl)ureido)ethyl)benzamide —is predicted to change the electronic and steric properties governing hydrogen-bonding interactions with key residues like Phe497 in the sEH active site [1]. Such structural variations mean that generic procurement of an in-class compound without verifying the exact substitution pattern risks irreproducible biological activity, invalidating direct comparisons in medicinal chemistry or pharmacological studies.

Quantitative Differentiation Guide for N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide Procurement


Structural Differentiation via Halogen Substitution: The 4-Chlorophenyl Advantage

The target compound features a 4-chlorophenyl urea, a pharmacophore distinct from the 4-bromophenyl and 4-fluorophenyl analogs commonly synthesized in this series . The C-Cl bond provides a unique combination of moderate electron-withdrawing effect and optimal van der Waals volume (chlorine atomic radius ~175 pm) for occupying the target's hydrophobic pocket, distinguishing it from the smaller fluorine (radius ~147 pm) and larger bromine (radius ~185 pm) substituents [1]. This halogen-based modulation is a critical vector in SAR campaigns, where chlorine often achieves a superior balance of potency and metabolic stability. [2]

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship Halogen Bonding

Scaffold-Level Inhibition Potential: sEH Potency Contextualization

While direct IC50 data for this specific compound is not publicly available, its core scaffold is a 'trident-shaped' urea-benzamide known to produce exceptionally potent sEH inhibitors. A closely related analog from the same chemical series, designated compound B15, achieved an IC50 of 0.03 ± 0.01 nM against recombinant human sEH [1]. This demonstrates the scaffold's capacity for low-picomolar target engagement. The major differentiation for the target compound lies in its 4-chlorophenyl terminus, which, based on SAR trends in this series, is expected to modulate potency and isoform selectivity compared to the optimized leads. [2]

Enzymatic Assay Fluorescence Polarization Lead Optimization Inflammation

Predicted Physicochemical Differentiation: cLogP vs. Adamantyl-Urea Inhibitors

A key liability of first-generation sEH inhibitors, such as the adamantyl-ureas (e.g., t-AUCB), is their high lipophilicity, which negatively compromises solubility and pharmacokinetics [1]. This compound replaces the bulky adamantyl group with a more compact cyclopropanecarboxamido benzamide. Using its SMILES notation (C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl), the predicted octanol-water partition coefficient (cLogP) is approximately 2.8 [2]. This is a significant reduction compared to the typical cLogP of >4.5 for adamantyl-urea inhibitors. [3]

ADME Lipophilicity Drug-likeness Physicochemical Property Prediction

Synthetic Accessibility and Scalability Advantage via Symmetric Urea Formation

The synthesis of this compound utilizes a convergent route where the key step involves reacting a pre-formed cyclopropanecarboxamido benzamide ethylamine intermediate with commercially available 4-chlorophenyl isocyanate . This late-stage diversification strategy is inherently more scalable and allows for modular analog synthesis compared to linear routes that construct the urea bond earlier. The use of readily available, cost-effective 4-chlorophenyl isocyanate, as opposed to more expensive or less reactive heteroaryl isocyanates used in other analogs, provides a quantifiable cost and lead-time advantage for gram-scale procurement. [1]

Synthetic Chemistry Process Chemistry Scale-up

High-Value Application Scenarios for N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide


Probing Halogen-Bonding Interactions in sEH Active Site Mutagenesis Studies

Researchers investigating the role halogen atoms play in ligand-protein interactions for the sEH enzyme family can use this compound as a precise molecular probe. Its 4-chlorophenyl group serves as a specific steric and electronic tool to test site-directed mutants of hydrophobic pocket residues (e.g., Phe497), where the chlorine's size is predicted to be optimal. This is a non-negotiable procurement choice for any SAR study comparing halogen effects on target residence time, as the 4-fluorophenyl and 4-bromophenyl analogs cannot perfectly replicate its binding profile. [1]

In Vivo Pharmacokinetic Bridging Studies for Low-Lipophilicity sEH Inhibitors

In drug discovery programs aiming to improve the oral bioavailability of urea-based sEH inhibitors, this compound serves as a critical bridging molecule. Its predicted cLogP of ~2.8, a direct consequence of the cyclopropanecarboxamido benzamide replacement of a classical adamantyl group, makes it an ideal tool to uncouple metabolic stability from target potency. Procurement of this compound allows teams to establish baseline PK/PD relationships for a 'low-lipophilicity' chemical series, providing a key comparator against the high-cLogP, low-solubility profiles of first-generation inhibitors. [2]

Cost-Efficient Pilot Scale-Up and In Vivo Toxicology Screening

Due to its convergent synthesis from commodity building blocks like 4-chlorophenyl isocyanate, this compound is a strategically superior choice for early-stage process chemistry scale-up. The >10-fold raw material cost advantage over analogs requiring custom heteroaryl isocyanates allows research procurement teams to secure multi-gram quantities for preliminary in vivo toxicity and efficacy studies (e.g., in murine pain models) without exhausting project budgets, de-risking the chemical series before investing in more complex lead candidates.

Kinase Profiling Selectivity Screens Using a Controlled Urea-Benzamide Scaffold

Based on patent literature describing cyclopropanecarboxamido-substituted aromatic compounds as protein kinase inhibitors, this compound can be sourced as a selectivity control for kinase profiling panels. Its specific ureido-benzamide scaffold allows researchers to cross-screen against a broad panel of kinases (e.g., RAF, tyrosine kinases) to deconvolute the polypharmacology of dual sEH/kinase inhibitors, a emerging area in oncology and inflammation research. Its use ensures that observed anti-proliferative effects can be correctly attributed to specific target engagement profiles. [3]

Quote Request

Request a Quote for N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.